2-Ethoxy-4-methoxybenzaldehyde

Beschreibung

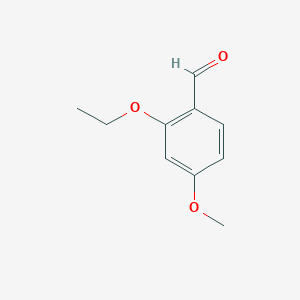

2-Ethoxy-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the benzene ring. Substituted benzaldehydes are critical precursors for synthesizing acids, alcohols, and macrocyclic compounds .

Eigenschaften

IUPAC Name |

2-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAVANUCHWRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343782 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42924-37-8 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via O-Alkylation of 2-Hydroxy-4-methoxybenzaldehyde

This method involves direct alkylation of the phenolic hydroxyl group in 2-hydroxy-4-methoxybenzaldehyde using alkyl halides under basic conditions.

- Starting Material : 2-Hydroxy-4-methoxybenzaldehyde (commercially available or synthesized)

- Reagents : Alkyl halides (e.g., ethyl bromide or iodide), anhydrous potassium carbonate as base

- Solvent : Acetone or other polar aprotic solvents

- Conditions : Reflux temperature, reaction times vary from 2 to 18 hours depending on the alkyl halide reactivity

- Mechanism : Nucleophilic substitution where the phenolic OH is deprotonated by K2CO3, generating a phenolate ion that attacks the alkyl halide to form the ether.

- The reaction proceeds with high regioselectivity and yields, typically between 70% and 90% for various alkyl groups.

- Activated alkyl bromides react faster than aliphatic alkyl iodides.

- The reaction time is monitored by gas chromatography to optimize yield.

- Purification is typically done by extraction and chromatography.

| Entry | Alkyl Halide | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| a | Ethyl iodide (EtI) | 6 | 71 |

| b | Isopropyl iodide | 6 | 89 |

| c | n-Butyl iodide | 6 | 84 |

| d | n-Octyl iodide | 7 | 79 |

| e | 1-Chloro-2-bromoethane | 18 | 41 |

| f | Benzyl bromide | 5 | 68 |

| g | Propargyl bromide | 2 | 70 |

| h | Allyl bromide | 3 | 90 |

| i | Ethyl bromoacetate | 6 | 80 |

This table illustrates the versatility of the method in producing various 2-alkoxy-4-methoxybenzaldehydes with good to excellent yields.

Preparation via Multi-Step Synthesis Involving Schiff Base Intermediate

An alternative method involves a two-step synthesis starting from salicylaldehyde derivatives:

- Step 1 : Formation of a Schiff base by refluxing salicylaldehyde with an amine (such as aniline) in ethanol or toluene for 12-14 hours.

- Step 2 : Alkylation of the Schiff base with bromoethane in the presence of an acid acceptor (potassium carbonate or tert-butoxides) in solvents like dimethyl sulfoxide or tetrahydrofuran at 80°C for 12 hours.

- Workup : Filtration, extraction, evaporation, and chromatographic purification.

- This method yields 2-ethoxybenzaldehyde derivatives with high purity and yields (~72% in the alkylation step).

- The Schiff base intermediate can be isolated and purified by recrystallization.

- The amine used in the first step can be recovered from the aqueous phase after extraction with yields up to 99%, enhancing the process sustainability.

- The molar ratios and solvent choices are critical for optimizing yield and minimizing side reactions.

| Step | Reagents & Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | Salicylaldehyde (0.016 mol), aniline (0.016 mol), ethanol, reflux 12h | 97 (Schiff base) | Yellow crystals after recrystallization |

| 2 | Schiff base (0.015 mol), monobromethane (0.067 mol), potassium tert-butoxide (0.015 mol), toluene, 80°C, 12h | 72 (2-ethoxybenzaldehyde) | Purified by column chromatography |

This method is noted for its simplicity, fewer side reactions, and high overall yield.

Preparation via Halogen-Lithium Exchange and Subsequent Alkylation

This more complex method is useful when starting from 2-ethoxy-5-bromobenzaldehyde to prepare unsymmetrical dialkoxybenzaldehydes, which includes 2-ethoxy-4-methoxybenzaldehyde derivatives:

- Step 1 : Treatment of 2-ethoxy-5-bromobenzaldehyde with n-butyllithium and morpholine to protect the formyl group and perform halogen-lithium exchange.

- Step 2 : Reaction with nitrobenzene to yield 2-ethoxy-5-hydroxybenzaldehyde intermediate.

- Step 3 : O-Alkylation of the hydroxy intermediate with alkyl bromides in the presence of potassium carbonate to install the methoxy group.

- This method allows for selective substitution on the aromatic ring, enabling the synthesis of unsymmetrical dialkoxybenzaldehydes.

- The use of strong bases and organolithium reagents requires strict anhydrous and inert atmosphere conditions.

- Moderate total yields (~50-75%) are typical due to the multi-step nature and sensitivity of intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| O-Alkylation of 2-hydroxy-4-methoxybenzaldehyde | 2-Hydroxy-4-methoxybenzaldehyde | Alkyl halides, K2CO3, acetone, reflux | 70-90 | High yield, simple, regioselective | Requires alkyl halides |

| Schiff Base Intermediate Route | Salicylaldehyde + amine | Aniline, ethanol reflux; then bromoethane, base, 80°C | ~70-97 | High purity, fewer side products | Multi-step, requires purification |

| Halogen-Lithium Exchange & Alkylation | 2-Ethoxy-5-bromobenzaldehyde | n-BuLi, morpholine, nitrobenzene, alkyl bromide | 50-75 | Enables unsymmetrical substitution | Sensitive reagents, moderate yield |

Research Findings and Notes

- The direct O-alkylation method is widely favored for its operational simplicity and scalability.

- The Schiff base method allows for recovery and reuse of amines, improving sustainability.

- The halogen-lithium exchange method is more specialized, suited for complex substitution patterns but requires careful handling.

- Reaction monitoring by gas chromatography and purification by column chromatography are standard practices to ensure product quality.

- Solvent choice (acetone, toluene, DMSO, THF) and base selection (potassium carbonate, potassium tert-butoxide) significantly influence reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Ethoxy-4-methoxybenzoic acid.

Reduction: 2-Ethoxy-4-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Ethoxy-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds. It is often involved in electrophilic aromatic substitution reactions, where it can undergo further transformations to yield diverse derivatives. For instance, it can be ethylated or methylated under controlled conditions using catalysts such as aluminum chloride (AlCl3) to achieve selective substitutions on the benzene ring.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : This method involves the introduction of ethoxy and methoxy groups onto benzaldehyde derivatives.

- Multi-Step Synthesis : Industrially, it may involve nitration, reduction, and substitution reactions to introduce desired functional groups.

Biological Applications

Antimicrobial and Antioxidant Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and antioxidant effects. Studies have shown that compounds with similar structures can inhibit microbial growth and scavenge free radicals, suggesting that this compound may have similar properties.

Pharmaceutical Development

The compound is being explored for its potential use in developing pharmaceutical agents. Its structural characteristics may contribute to the efficacy of new drugs targeting various diseases. The investigation into the biological activities of related compounds has laid a foundation for further exploration of this compound in medicinal chemistry .

Industrial Applications

Fragrance and Flavor Industry

In the fragrance and flavor industry, this compound is utilized for its aromatic properties. It is employed in creating scents and flavors that are appealing in consumer products such as perfumes and food additives. The compound's pleasant aroma makes it a valuable ingredient for enhancing product appeal .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound through a novel route involving continuous flow reactors. This approach demonstrated improved efficiency and yield compared to traditional batch processes. The characterization of the synthesized compound was performed using spectroscopic techniques, confirming its structure and purity .

Another study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents. The mechanism of action was attributed to the disruption of microbial cell membranes .

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to the leakage of intracellular contents and subsequent cell death. The compound may also interact with enzymes and proteins, inhibiting their function and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-Ethoxy-4-methoxybenzaldehyde with structurally related benzaldehyde derivatives:

Key Observations :

- Reactivity : Methoxy and ethoxy groups are electron-donating, directing electrophilic substitution to specific positions on the aromatic ring. This influences synthetic pathways for derivatives.

Contradictions/Nuances :

- For example, hydroxyl groups (as in 2-Hydroxy-4-methoxybenzaldehyde) may increase reactivity and toxicity compared to ethoxy groups .

Biologische Aktivität

2-Ethoxy-4-methoxybenzaldehyde (EMB) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of EMB, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14O3

- Molecular Weight : 198.23 g/mol

- IUPAC Name : this compound

The compound features an ethoxy group and a methoxy group attached to a benzaldehyde backbone, which contributes to its chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that EMB exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study demonstrated that EMB could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Antimicrobial Activity

EMB has shown promising results against various microbial strains. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for EMB against common pathogens such as Staphylococcus aureus and Escherichia coli were reported to be relatively low, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of EMB have been investigated in animal models. It was found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property suggests its potential application in treating inflammatory diseases .

The biological activities of EMB can be attributed to several mechanisms:

- Free Radical Scavenging : EMB's ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress.

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, leading to decreased production of inflammatory mediators.

- Membrane Disruption : EMB may disrupt microbial cell membranes, contributing to its antimicrobial effects.

Case Studies and Research Findings

- Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of EMB using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that EMB exhibited a strong antioxidant effect comparable to standard antioxidants .

- Antimicrobial Efficacy : In a clinical microbiology study, EMB was tested against multidrug-resistant bacterial strains. The findings showed that EMB had a significant inhibitory effect on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : An investigation into the anti-inflammatory properties of EMB involved administering the compound to animal models with induced inflammation. The results demonstrated a marked reduction in swelling and pain, along with decreased levels of inflammatory markers in serum samples .

Q & A

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 9.8 (CHO), δ 3.8 (OCH₃), δ 1.3 (CH₃) | Aldehyde, methoxy, ethoxy groups |

| IR | 1680 cm⁻¹ (C=O) | Conjugated aldehyde |

| HRMS | m/z 180.20 ([M+H]⁺) | Molecular ion confirmation |

Advanced: How can SHELX software resolve crystallographic challenges in determining the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. SHELXC preprocesses data to correct for absorption and scaling .

- Structure Solution: SHELXD identifies heavy atoms via dual-space methods. For light atoms (C, O), iterative Fourier recycling in SHELXE refines phases .

- Handling Twinning: If twinning is detected (e.g., non-merohedral twinning), use SHELXL’s TWIN/BASF commands to model twin laws and refine scale factors .

Q. Table 3: SHELX Workflow for Crystallography

| Step | Software Module | Function |

|---|---|---|

| Data Prep | SHELXC | Absorption correction, scaling |

| Phasing | SHELXD/SHELXE | Heavy-atom search, phase refinement |

| Refinement | SHELXL | Least-squares refinement, twinning models |

Advanced: How can QSPR models predict the physicochemical properties of this compound?

Methodological Answer:

- Model Selection: Use Quantitative Structure-Property Relationship (QSPR) models based on quantum chemical descriptors (e.g., dipole moment, HOMO-LUMO gaps) and topological indices .

- Validation: Cross-validate predictions (e.g., logP, solubility) against experimental data from NIST or EFSA assessments .

- Application: Predict reactivity in nucleophilic additions (e.g., Grignard reactions) by correlating electrophilicity indices with Hammett σ values .

Q. Table 4: Predicted vs. Experimental Properties

| Property | QSPR Prediction | Experimental Value | Source |

|---|---|---|---|

| logP (octanol) | 1.85 | 1.78 | |

| Water Solubility | 2.1 mg/mL | 1.9 mg/mL |

Methodological: How to resolve conflicting NMR data for this compound in different solvents?

Methodological Answer:

- Solvent Effects: Deuterated DMSO induces shifts in aromatic protons (δ 7.5–8.0 ppm) due to hydrogen bonding, while CDCl₃ shows upfield shifts for methoxy groups .

- Optimization: Run variable-temperature NMR (VT-NMR) to study dynamic effects (e.g., rotational barriers of ethoxy groups) .

- Cross-Validation: Compare with gas-phase DFT calculations (e.g., Gaussian 16) to isolate solvent-free chemical shifts .

Advanced: What in vitro methodologies assess the metabolic stability of this compound?

Methodological Answer:

- Hepatic Microsomes: Incubate with rat liver microsomes (RLM) and NADPH. Monitor aldehyde oxidation via LC-MS for metabolite identification (e.g., carboxylic acid derivatives) .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀ values. EFSA guidelines recommend triplicate assays with positive controls .

Q. Table 5: Metabolic Stability Parameters

| Parameter | Value (Mean ± SD) | Conditions |

|---|---|---|

| Half-life (RLM) | 45 ± 5 min | 1 mg/mL, 37°C |

| CYP3A4 IC₅₀ | >100 µM | Fluorogenic assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.